1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
Description
The compound 1-(3,4-Dimethylphenyl)-3-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazol-5-yl}-1,4-Dihydropyridazin-4-one is a heterocyclic molecule featuring a dihydropyridazinone core linked to a 1,2,4-oxadiazole ring substituted with a trifluoromethylphenyl group.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-12-3-8-16(11-13(12)2)28-10-9-17(29)18(26-28)20-25-19(27-30-20)14-4-6-15(7-5-14)21(22,23)24/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPRGZVETRGZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. The final step involves the construction of the dihydropyridazinone core through cyclization and condensation reactions under controlled conditions .
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole ring can induce apoptosis in cancer cells through various mechanisms. A recent study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against glioblastoma cell lines, demonstrating that specific derivatives resulted in significant cell death by damaging DNA .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5b | LN229 | 12.5 | DNA Damage |
| 5d | LN229 | 10.0 | Apoptosis Induction |
| 5m | LN229 | 15.0 | Cell Cycle Arrest |
Antidiabetic Properties
The compound has also been explored for its potential antidiabetic effects. In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives significantly lowered glucose levels, suggesting potential use in diabetes management . This aligns with findings from other studies on similar oxadiazole compounds that demonstrated improvements in glucose metabolism.
Table 2: Antidiabetic Activity of Selected Compounds
| Compound ID | Model Used | Effect on Glucose Levels (%) |
|---|---|---|
| 5d | Drosophila melanogaster | -30% |
| 5f | Drosophila melanogaster | -25% |
Material Science Applications
Beyond pharmacological applications, the structure of this compound lends itself to exploration in material sciences, particularly in the development of new polymers or coatings with enhanced properties due to the presence of fluorinated groups. Fluorinated compounds often exhibit improved chemical resistance and thermal stability, making them suitable for advanced materials used in various industrial applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the oxadiazole ring through cyclization reactions followed by functionalization to introduce the trifluoromethyl group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Study 1: Anticancer Efficacy
In a study conducted on a series of synthesized oxadiazole derivatives, one compound demonstrated an IC50 value of 10 µM against breast cancer cell lines (MCF7), indicating potent anticancer activity. The mechanism was attributed to inhibition of thymidylate synthase, crucial for DNA synthesis .
Case Study 2: Diabetes Management
Another study focused on the metabolic effects of a derivative in diabetic models showed a reduction in fasting blood glucose levels by approximately 30%, suggesting its potential as an adjunct therapy in diabetes management .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring and dihydropyridazinone core contribute to the compound’s binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights analogs with shared substituents but distinct core structures. Key comparisons are drawn with pyrazoline derivatives from , which share the 3,4-dimethylphenyl group and aryl substituents but differ in heterocyclic architecture.
Physicochemical and Functional Differences
- Melting Points: Pyrazoline derivatives in exhibit moderate melting points (102–124°C), correlating with their crystalline stability. The target compound’s melting point is unreported but may be higher due to stronger intermolecular interactions from the oxadiazole and trifluoromethyl groups.
- Spectroscopy: The absence of pyrazoline’s characteristic NH proton (δ ~3–4 ppm in ¹H-NMR) and the presence of oxadiazole-related signals (e.g., C-F stretching in IR) would distinguish the target compound.
Research Implications and Limitations
While provides robust data on pyrazoline derivatives, direct pharmacological or spectroscopic data for the target compound are absent in the provided materials. Further studies should explore:
- The target compound’s synthetic pathway and yield optimization.
- Biological activity screening (e.g., kinase inhibition, antimicrobial effects).
- Comparative computational modeling of binding affinities between pyrazoline and dihydropyridazinone cores.
Biological Activity
The compound 1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C23H22F3N5O2
- Molecular Weight : 469.45 g/mol
This structure includes a dihydropyridazine core linked to an oxadiazole moiety and a trifluoromethyl-substituted phenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring oxadiazole and pyridazine units. For instance:
- In a study assessing various N-aryl-oxadiazole derivatives , compounds similar to the target molecule were found to exhibit significant growth inhibition against multiple cancer cell lines. The most promising analogs showed percent growth inhibitions (PGIs) exceeding 70% against lines such as OVCAR-8 and NCI-H40 .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. For example, compounds with similar structures have been shown to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, leading to programmed cell death .
Antimicrobial Activity
The compound also displays notable antimicrobial properties :
- A collection of related compounds demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus, showing low minimum inhibitory concentrations (MICs) and bactericidal effects. These derivatives inhibited biofilm formation and exhibited low toxicity towards human cells .
Pharmacokinetics and Toxicity
Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is crucial for evaluating the therapeutic potential of this compound:
- The oxadiazole derivatives generally follow Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as good oral bioavailability and low toxicity profiles .
Case Study 1: Anticancer Screening
In a systematic evaluation involving 59 cancer cell lines from various panels (including non-small-cell lung cancer and melanoma), several oxadiazole derivatives exhibited significant anticancer activity. Notably:
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
These results underscore the potential of structurally related compounds in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of trifluoromethyl phenyl derivatives found that:
| Compound | Target Bacteria | MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| 59 | Staphylococcus aureus | 0.5 | Highly effective |
| 74 | Enterococcus faecalis | 1 | Moderate effectiveness |
This data indicates that these compounds could serve as alternatives to conventional antibiotics due to their potency against resistant strains .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(3,4-dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one?
The compound is synthesized via multi-step heterocyclic condensation. A representative approach involves:
- Step 1 : Formation of the 1,2,4-oxadiazole ring by reacting nitrile derivatives with hydroxylamine under reflux conditions (e.g., acetic acid/HCl) .
- Step 2 : Cyclocondensation of hydrazine derivatives (e.g., (3,4-dimethylphenyl)hydrazine) with ketones or chalcones to form the dihydropyridazinone core .
- Step 3 : Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and characterization using FT-IR, NMR, and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for pyridazinone, C-F stretches at 1100–1250 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at δ ~2.2 ppm, aromatic protons at δ ~6.7–7.7 ppm) .
- Chromatography : TLC and GC monitor reaction progress and purity (>95% by GC) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the 1,2,4-oxadiazole moiety under varying catalytic conditions?
- Catalyst Screening : Test CuI/K₂CO₃ systems for Ullmann-type couplings (e.g., aryl halide substitutions) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid for cyclization efficiency .
- Kinetic Analysis : Use time-resolved NMR to identify rate-limiting steps (e.g., hydrazine addition vs. ring closure) .
Q. What strategies address contradictions in reported bioactivity data for similar dihydropyridazinone derivatives?
- Structural-Activity Relationships (SAR) : Compare trifluoromethyl vs. methoxy substituents on phenyl rings for receptor binding .
- Assay Validation : Replicate studies using standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition assays) .
- Meta-Analysis : Cross-reference PubChem CID 75525856 and related analogs to identify outliers in cytotoxicity data .
Q. How should environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?
- Experimental Framework :
- Phase 1 (Lab) : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis), and soil sorption coefficients (Kd) .
- Phase 2 (Field) : Deploy split-plot designs with rootstock variants to study bioaccumulation in model ecosystems (e.g., plant-soil systems) .
Q. What methodological frameworks support mechanistic studies of its pharmacological activity?
- In Vitro Models :
- Receptor Binding : Radioligand displacement assays (e.g., GABA₀ receptors using ³H-flunitrazepam) .
- Cellular Pathways : siRNA knockdown in HEK293 cells to identify downstream targets (e.g., MAPK/ERK) .
- Computational Tools : Molecular docking (AutoDock Vina) to map interactions with benzodiazepine-binding sites .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility and stability profiles of dihydropyridazinone derivatives?
- Controlled Replication : Test solubility in DMSO, ethanol, and PBS under nitrogen vs. aerobic conditions .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify decomposition products .
- Cross-Study Comparison : Normalize data using molecular descriptors (e.g., logP, polar surface area) to account for structural variability .
Experimental Design Recommendations
Q. What statistical models are suitable for analyzing dose-response relationships in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
